![molecular formula C12H10N2O2 B3114807 3-[(3-Hydroxyphenyl)diazenyl]phenol CAS No. 2050-15-9](/img/structure/B3114807.png)
3-[(3-Hydroxyphenyl)diazenyl]phenol
Overview
Description
“3-[(3-Hydroxyphenyl)diazenyl]phenol” is a chemical compound that has been investigated for its structural modifications . It is a part of a family of compounds where an -OH group is attached directly to a benzene ring . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of derivatives of azo compounds, which include “this compound”, involves a reaction of 4-amino acetophenon with several phenols derivatives that react with simicarbazide to give semicarbazone derivatives . These are then converted into the corresponding 1,2,3 derivative selenadiazoles in a cold glacial acetic acid reaction with selenium dioxide .Molecular Structure Analysis
The molecular structure of “this compound” is influenced by the position of substitution on the benzene ring . The structure of this compound, like other phenolic compounds, is made of one or more hydroxyl groups directly attached to one or more aromatic rings .Chemical Reactions Analysis
Phenols, including “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenolic compounds, including “this compound”, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . They also have chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Scientific Research Applications
Antimicrobial Activity
Structure Modification for Antimicrobial Compounds : A study by Concilio et al. (2017) explored the design and synthesis of novel (phenyl-diazenyl)phenols, including 3-[(3-Hydroxyphenyl)diazenyl]phenol derivatives. These compounds were evaluated for their antimicrobial activity against bacteria and fungi. It was found that specific modifications on the azobenzene ring significantly influenced their antimicrobial activity, suggesting a potential mechanism involving interaction with protein receptors (Concilio et al., 2017).
Antibacterial and Antifungal Activity of Thiazolidinones : Another study by Chopde et al. (2017) synthesized novel thiazolidinones from Schiff bases that include this compound. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the compound's potential in combating microbial infections (Chopde et al., 2017).
Catalytic Properties
- Oxido-Vanadium Complexes : Das et al. (2018) reported the synthesis of new oxido-vanadium complexes using this compound derivatives. These complexes showed catalytic properties in oxidation and bromination reactions, and their cytotoxic properties were evaluated against cancer cell lines, indicating their potential in both chemical synthesis and biomedical applications (Das et al., 2018).
Synthesis and Characterization
- Synthesis of Azo-Azomethine Receptors : Research by Naderi et al. (2019) involved the synthesis of a receptor incorporating a this compound derivative. This receptor was effective in detecting hydrogen carbonate ions in aqueous media, demonstrating its utility in chemical sensing applications (Naderi et al., 2019).
Other Applications
- Photoactivation Studies : A study by Raimer & Lindel (2013) investigated the photoactivation of diazirine in the presence of phenolic compounds like this compound. This research highlighted a potential method for cleaner chemical reactions in biological systems (Raimer & Lindel, 2013).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-[(3-Hydroxyphenyl)diazenyl]phenol may also interact with various biological targets.
Mode of Action
Azobenzene molecules, which are structurally similar, are known to undergo uv-induced trans to cis isomerization . This change in molecular structure can influence the compound’s interaction with its targets, potentially leading to changes in cellular processes.
Biochemical Pathways
Phenolic compounds, which include this compound, are known to be involved in various biosynthetic pathways . These pathways can influence a wide range of biological activities, including antiviral, anti-inflammatory, and antioxidant effects .
Pharmacokinetics
The compound’s pka value, a key determinant of drug absorption and distribution, is predicted to be 886 , suggesting it may have significant bioavailability.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and antioxidant effects . This suggests that this compound may have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, light exposure can induce structural changes in azobenzene molecules , potentially affecting their biological activity. Additionally, the compound’s action may be influenced by the specific biological environment in which it is present, including pH, temperature, and the presence of other molecules.
Safety and Hazards
Future Directions
The future directions for “3-[(3-Hydroxyphenyl)diazenyl]phenol” and similar compounds involve further exploration of their structural modifications and potential applications . For instance, UV-induced trans to cis isomerization of the samples was shown to influence ordering and optical birefringence, indicating potential applications in optical devices .
properties
IUPAC Name |
3-[(3-hydroxyphenyl)diazenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-5-1-3-9(7-11)13-14-10-4-2-6-12(16)8-10/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONUTRXTUUBGKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=NC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299815 | |
Record name | 3,3′-(1,2-Diazenediyl)bis[phenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2050-15-9 | |
Record name | 3,3′-(1,2-Diazenediyl)bis[phenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-(1,2-Diazenediyl)bis[phenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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